Cholest-5-ene-3,7,22-triol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104786-66-5 |
|---|---|
Molecular Formula |
C23H23ClN2O3S |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-16(2)6-9-23(29)17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19-,20+,21-,22-,23+,24+,25-,26-,27+/m0/s1 |
InChI Key |
ULLWYOKOOHAYDJ-SDLILUQASA-N |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)[C@@H](CCC(C)C)O |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |
Synonyms |
cholest-5-ene-3,7,22-triol cholest-5-ene-3,7,22-triol, (3beta,7beta,22R)-isome |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Cholest 5 Ene 3,7,22 Triol
Endogenous Formation Pathways
The formation of Cholest-5-ene-3,7,22-triol within the body is a multi-step process involving the enzymatic modification of cholesterol or its precursors.
Enzymatic Hydroxylation of Cholesterol and Precursors
The synthesis of this compound involves the hydroxylation of a cholesterol backbone at three specific positions: 3, 7, and 22. ontosight.ai The stereochemistry of these hydroxyl groups, particularly the (3β,7β,22R)-isomer, is vital for its biological activity and recognition by enzymes. ontosight.ai The process is initiated by the hydroxylation of cholesterol at the C-22 position, followed by hydroxylation at the C-7 position.
Role of Cytochrome P450 Enzymes in Sterol Oxidation
A variety of cytochrome P450 (CYP) enzymes, which are monooxygenases, are instrumental in the metabolism of cholesterol and the synthesis of its derivatives. maayanlab.cloudwikipedia.orgnih.gov These enzymes catalyze hydroxylation reactions, which involve the insertion of one oxygen atom from molecular oxygen into a substrate, while the other oxygen atom is reduced to form water. ki.se
Key cytochrome P450 enzymes involved in the pathways leading to or utilizing related sterols include:
P450scc (CYP11A1): This enzyme is primarily known for cleaving the side-chain of cholesterol to produce pregnenolone (B344588), a precursor to steroid hormones. wikipedia.org It sequentially hydroxylates cholesterol at positions 22 and then 20, forming 20α,22R-dihydroxycholesterol as an intermediate. wikipedia.orgpnas.org
CYP7B1 (Oxysterol 7α-hydroxylase): This enzyme is located in the endoplasmic reticulum and catalyzes the 7α-hydroxylation of various oxysterols, including 25-hydroxycholesterol (B127956) and (25R)-cholest-5-ene-3β,26-diol. uniprot.orggenecards.org This action is a key step in an alternative pathway for bile acid synthesis. uniprot.orgnih.gov CYP7B1 can metabolize a range of steroids and is inhibited by certain drugs like voriconazole. uniprot.org
CYP27A1 (Sterol 27-hydroxylase): Found in the inner mitochondrial membrane of most tissues, CYP27A1 is a versatile enzyme that hydroxylates the side chain of various sterols. ki.seuniprot.orgnist.gov It is a key enzyme in the "acidic" pathway of bile acid biosynthesis, initiating the process by hydroxylating cholesterol at the 27-position to form 27-hydroxycholesterol. uniprot.orgwikipedia.org This enzyme can also hydroxylate cholestanol. uniprot.orgnist.gov
| Enzyme | Cellular Location | Primary Substrate(s) | Primary Product(s) | Metabolic Pathway |
|---|---|---|---|---|
| P450scc (CYP11A1) | Mitochondria | Cholesterol, 22R-Hydroxycholesterol | 22R-Hydroxycholesterol, 20α,22R-Dihydroxycholesterol, Pregnenolone | Steroid hormone biosynthesis wikipedia.org |
| CYP7B1 | Endoplasmic Reticulum | 25-Hydroxycholesterol, (25R)-cholest-5-ene-3β,26-diol, Dehydroepiandrosterone, Pregnenolone | 7α,25-dihydroxycholesterol, 7α-hydroxy-(25R)-cholest-5-ene-3β,26-diol | Alternative bile acid synthesis uniprot.orggenecards.orgnih.gov |
| CYP27A1 | Mitochondrial Inner Membrane | Cholesterol, Cholestanol | 27-Hydroxycholesterol, 3β-hydroxy-5-cholestenoic acid | Acidic pathway of bile acid synthesis ki.seuniprot.orgwikipedia.org |
| CYP39A1 | Endoplasmic Reticulum | 24-Hydroxycholesterol (B1141375) | Cholest-5-ene-3β,7α,24-triol | Cholesterol elimination from the brain maayanlab.cloudontosight.aiuniprot.org |
Intermediates in Sterol Metabolism Leading to and from this compound
The metabolic network surrounding this compound involves a number of key sterol intermediates. These molecules are either precursors in its formation or products of its further metabolism.
Notable intermediates include:
(22R)-22-hydroxycholesterol: Formed by the hydroxylation of cholesterol, this compound is a direct precursor in the pathway.
Cholest-5-ene-3β,7α-diol: This diol is an intermediate in cholesterol metabolism.
Cholest-5-ene-1α,3β-diol: This sterol is an intermediate in the biosynthesis of cholesterol from other sterol precursors. ontosight.ai
20α,22R-dihydroxycholesterol: This triol is a key intermediate in the conversion of cholesterol to pregnenolone. wikipedia.org
24-hydroxycholesterol (24OH-CHOL): A major product of cholesterol metabolism in the brain, it is a substrate for CYP39A1. ontosight.ai
(24R)-Cholest-5-ene-3-beta,7-alpha,24-triol: Produced from the 7α-hydroxylation of 24(R)-Hydroxycholesterol by CYP39A1. foodb.ca
Catabolism and Degradation Pathways
This compound is further metabolized through various enzymatic reactions, leading to its degradation and conversion into other significant biological molecules.
Enzymatic Dehydroxylation Reactions (e.g., 7-dehydroxylation)
One of the catabolic routes for this compound involves dehydroxylation, particularly at the 7-position. Studies have shown that both (22R)-cholest-5-ene-3β,7α,22-triol and its 7β-isomer can be 7-dehydroxylated by Ehrlich ascites tumor cells. nih.gov This reaction leads to the formation of (22R)-22-hydroxycholesta-4,6-dien-3-one. nih.gov The rate of this conversion can differ depending on the stereochemistry of the 7-hydroxyl group. nih.gov
Microbial Metabolism of Sterols in Biological Systems
The microbial metabolism of sterols is a significant area of biochemical research, revealing the capacity of various microorganisms to transform and degrade these complex lipids. While the metabolism of cholesterol is well-documented, the biotransformation of its oxygenated derivatives, known as oxysterols, is also a field of growing interest. Oxysterols, which can be formed through both enzymatic and non-enzymatic oxidation of cholesterol, play roles in numerous biological processes. researchgate.net The microbial degradation of these compounds is particularly relevant for understanding their environmental fate and for potential biotechnological applications. asm.orgwpmucdn.com
Microorganisms, including bacteria and fungi, have evolved diverse enzymatic pathways to utilize sterols as carbon sources. These pathways often involve initial oxidation and isomerization steps, followed by the cleavage of the sterol side chain and degradation of the ring structure. asm.org
Bacterial Metabolism of Oxysterols
Certain bacteria are capable of mineralizing oxysterols. For instance, Rhodococcus jostii RHA1 has been shown to metabolize 7-ketocholesterol (B24107), one of the most common oxysterols. asm.org Studies using transcriptomic analysis revealed that growth on 7-ketocholesterol induces the expression of gene clusters responsible for steroid catabolism. asm.org This indicates that bacteria possess specific genetic and enzymatic machinery for oxysterol breakdown, which shares common pathways with cholesterol degradation. asm.org The initial steps in the bacterial degradation of many sterols involve the conversion of the 3β-hydroxy-5-ene structure to a 3-keto-4-ene structure, a reaction often catalyzed by cholesterol oxidase. researchgate.net
Fungal Metabolism and Biotransformation of Sterols
Fungi also play a crucial role in the metabolism of sterols and their derivatives. The yeast Saccharomyces cerevisiae, a well-studied model organism, has been genetically engineered to produce specific oxysterols. nih.gov For example, through metabolic engineering, S. cerevisiae has been used as a microbial cell factory for the efficient production of 22(R)-hydroxycholesterol. nih.gov This was achieved by introducing and optimizing the expression of enzymes such as 7-dehydrocholesterol (B119134) reductase and cholesterol C22-hydroxylase. nih.gov
However, not all fungi are capable of metabolizing all sterols. In a study involving the fungus Rhizopus arrhizus, a triol compound related to this compound was recovered unchanged after incubation, suggesting that this particular fungus does not possess the necessary enzymes for its transformation under the tested conditions. cdnsciencepub.com
Fungi also possess oxysterol-binding proteins (ORPs), which are involved in the transfer of sterols and phospholipids (B1166683) between organelle membranes. frontiersin.orgnih.gov In pathogenic fungi like Magnaporthe oryzae, these proteins have been shown to be important for fungal development and virulence. nih.gov
Regarding this compound specifically, direct and extensive studies on its metabolism by microorganisms are limited in the available scientific literature. However, research on related compounds provides insights into potential metabolic pathways. For example, neoplastic Ehrlich ascites tumor cells have been shown to metabolize the (22R)-cholest-5-ene-3β,7α,22-triol and (22R)-cholest-5-ene-3β,7β,22-triol isomers. The cells performed a 7-dehydroxylation, converting the triols into (22R)-22-hydroxycholesta-4,6-dien-3-one. nih.gov While not a microbial system, this demonstrates a possible biotransformation route for this class of compounds.
The table below summarizes key research findings on the microbial metabolism of related sterols.
Biological Roles and Molecular Mechanisms of Cholest 5 Ene 3,7,22 Triol
Regulation of Lipid Homeostasis and Cholesterol Metabolism
Cholest-5-ene-3,7,22-triol, as an oxysterol, plays a role in the intricate regulation of lipid balance and cholesterol metabolism within the body. ontosight.ai Oxysterols are oxidized forms of cholesterol that can be formed through enzymatic reactions, primarily by cytochrome P450 enzymes, or non-enzymatically. scienceopen.com They are considered important signaling molecules and intermediates in the conversion of cholesterol to bile acids and steroid hormones. ontosight.aiphysiology.org
Transcriptional and Post-transcriptional Control Mechanisms
Oxysterols, including compounds structurally related to this compound, exert control over lipid metabolism through both transcriptional and post-transcriptional mechanisms. At the transcriptional level, they regulate the expression of genes involved in cholesterol synthesis and uptake. researchgate.net Post-transcriptionally, certain oxysterols can accelerate the degradation of key enzymes in the cholesterol biosynthesis pathway. researchgate.net This dual-level control allows for a finely tuned response to cellular cholesterol levels.
Interaction with Sterol Regulatory Element Binding Proteins (SREBPs) and SREBP Cleavage Activating Protein (SCAP)
A primary mechanism by which oxysterols regulate cholesterol homeostasis is through their interaction with the SREBP pathway. nih.gov SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids. researchgate.net Their activity is modulated by SCAP, a cholesterol-sensing protein. nih.gov In low cholesterol conditions, the SCAP-SREBP complex moves from the endoplasmic reticulum to the Golgi apparatus, where SREBP is cleaved and activated. genecards.org Activated SREBP then translocates to the nucleus to stimulate the transcription of genes involved in lipid synthesis. genecards.org
Certain oxysterols can inhibit the processing and activation of SREBPs. For instance, (22R)-hydroxycholesterol, a related oxysterol, inhibits the cleavage of SREBP-2 by binding to INSIG (insulin-induced gene) proteins. researchgate.netnih.gov This binding promotes the retention of the SCAP-SREBP complex in the endoplasmic reticulum, thereby preventing SREBP activation and reducing cholesterol biosynthesis. nih.gov
Modulation of Liver X Receptors (LXRs) and Other Nuclear Hormone Receptors (e.g., RORα and γ)
Oxysterols are known ligands for several nuclear receptors, including Liver X Receptors (LXRs) and Retinoic acid receptor-related Orphan Receptors (RORs). researchgate.net LXRs, existing as isoforms LXRα and LXRβ, are key regulators of cholesterol, fatty acid, and glucose homeostasis. usp.br When activated by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements in the DNA, promoting the transcription of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1. scienceopen.comusp.br Several oxysterols, including 22(R)-hydroxycholesterol, are potent LXR ligands. nih.gov For example, 7α,24(S)-Dihydroxycholesterol serves as a ligand for both LXRα and LXRβ. medchemexpress.com
Additionally, certain oxysterols can modulate the activity of RORα and RORγ. researchgate.net For instance, 7-oxygenated sterols can act as inverse agonists for both RORα and RORγ, influencing the expression of their target genes. researchgate.net Some dihydroxycholesterols have been identified as selective activators of RORγt, a key transcription factor for the differentiation of Th17 cells, highlighting the diverse roles of oxysterols in cellular regulation. usp.br
Signaling Pathways Modulated by this compound and Related Oxysterols
Beyond their direct role in lipid metabolism, this compound and related oxysterols influence a variety of cellular signaling pathways, acting as important signaling molecules in processes ranging from development to immunity. scienceopen.compnas.org
G Protein-Coupled Receptor (GPCR) Signaling
Oxysterols have emerged as important ligands for a class of G protein-coupled receptors (GPCRs), which are seven-transmembrane proteins that transmit signals from the extracellular environment to the cell's interior. nih.govaimspress.com A notable example is the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183. scienceopen.comresearchgate.net Certain dihydroxycholesterols, such as 7α,25-dihydroxycholesterol, are high-affinity ligands for EBI2. scienceopen.com The activation of EBI2 by these oxysterols plays a crucial role in orchestrating the migration of immune cells, such as B and T cells, during an immune response. scienceopen.com
Hedgehog Signaling Pathway Regulation
The Hedgehog (Hh) signaling pathway is critical for embryonic development and tissue maintenance. pnas.orgescholarship.org The pathway is centered around the seven-transmembrane protein Smoothened (SMO), which is structurally related to GPCRs. pnas.org The activity of SMO is regulated by the Hh receptor Patched, which is thought to control the accessibility of a lipidic Smoothened ligand. pnas.org
Recent research has revealed that various oxysterols can directly modulate SMO activity. escholarship.orgresearchgate.net Some side-chain oxidized oxysterols, such as 20(S)-hydroxycholesterol, act as agonists, activating the Hh pathway. researchgate.net Conversely, other oxysterols, particularly those with B-ring oxidation like 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), function as antagonists, inhibiting the pathway. pnas.org This suggests that different classes of oxysterols can fine-tune Hedgehog signaling through distinct mechanisms. pnas.org
Table 1: Summary of Key Proteins and their Interactions with this compound and Related Oxysterols
| Interacting Protein | Protein Class | Function in Lipid Metabolism/Signaling | Interacting Oxysterol(s) | Effect of Interaction |
| SREBP-2 | Transcription Factor | Regulates cholesterol biosynthesis | (22R)-hydroxycholesterol | Inhibition of SREBP-2 processing and activation |
| SCAP | Cholesterol Sensor | Mediates SREBP transport | (22R)-hydroxycholesterol (indirectly via INSIG) | Retention of SCAP-SREBP complex in ER |
| LXRα/β | Nuclear Receptor | Regulates reverse cholesterol transport | 22(R)-hydroxycholesterol, 7α,24(S)-Dihydroxycholesterol | Activation of LXR, increased transcription of target genes (e.g., ABCA1, ABCG1) |
| RORα/γ | Nuclear Receptor | Diverse regulatory roles | 7-oxygenated sterols, Dihydroxycholesterols | Inverse agonism or selective activation, depending on the sterol |
| EBI2 (GPR183) | GPCR | Regulates immune cell migration | 7α,25-dihydroxycholesterol | Activation of EBI2 signaling |
| Smoothened (SMO) | GPCR-like | Key component of Hedgehog signaling | 20(S)-hydroxycholesterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) | Activation or inhibition of Hedgehog pathway, depending on the sterol |
Involvement in Cellular Differentiation and Developmental Processes
While direct research on the specific role of this compound in cellular differentiation is limited, the broader class of oxysterols is known to be deeply involved in these processes. Oxysterols can influence the maturation and function of various cell types. For instance, certain oxysterols are known to drive the differentiation of Th17 cells. While specific data for this compound is not abundant, the actions of related compounds provide a framework for its potential roles. The cytotoxicity of the (22R)-cholest-5-ene-3β,7β,22-triol isomer has been observed to cause growth inhibition in Ehrlich ascites tumor cells, suggesting a role in modulating cell proliferation, a key aspect of differentiation. nih.gov This effect is attributed to the inherent properties of the 7β-hydroxyl group. nih.gov
Further research into the specific interactions of this compound with nuclear receptors and other cellular targets will be crucial to fully elucidate its role in developmental biology.
Crosstalk with Immune System Regulation
Oxysterols are significant modulators of the immune system, participating in a complex crosstalk that can shape both innate and adaptive immune responses. nih.govescholarship.org They can influence immune cell maturation, migration, and the production of inflammatory mediators. nih.govencyclopedia.pub
The immunoregulatory functions of oxysterols are often mediated through their interaction with Liver X receptors (LXRs) and Retinoic acid receptor-related orphan receptors (RORs). encyclopedia.pubmdpi.com LXR activation by oxysterols can suppress inflammatory responses in macrophages. nih.gov Conversely, some oxysterols can act as inverse agonists for RORα and RORγ, which are important for the function of various immune cells, including the regulation of cytokine production. mdpi.com For example, tumor-derived oxysterols have been shown to recruit protumorigenic neutrophils, highlighting their ability to subvert immune responses. escholarship.orgrupress.org While the specific actions of this compound in these pathways are not yet fully detailed, the established roles of other oxysterols suggest it likely participates in this intricate regulatory network.
| Oxysterol | Key Finding | Primary Mechanism | Reference |
|---|---|---|---|
| General Oxysterols | Modulate immune cell maturation, migration, and inflammatory responses. | Interaction with LXRs and RORs. | nih.govencyclopedia.pubmdpi.com |
| Tumor-derived Oxysterols | Recruit protumorigenic neutrophils to the tumor microenvironment. | Chemotaxis and signaling pathway activation. | escholarship.orgrupress.org |
| 25-hydroxycholesterol (B127956) | Can have proinflammatory effects in macrophages. | LXR-independent and dependent pathways. | mdpi.com |
| (22R)-cholest-5-ene-3β,7β,22-triol | Exhibits cytotoxicity and inhibits tumor cell growth. | Properties of the 7β-hydroxyl group. | nih.gov |
Intracellular Transport and Cellular Distribution of Oxysterols
The movement and localization of oxysterols within the cell are tightly regulated processes, crucial for their biological activities. This regulation is largely dependent on non-vesicular transport mechanisms mediated by lipid-transfer proteins (LTPs). nih.gov These proteins facilitate the rapid movement of sterols between different organelles, overcoming the low aqueous solubility of these lipids. nih.gov
The distribution of sterols, including oxysterols, is uneven among cellular organelles. The plasma membrane is rich in cholesterol, while the endoplasmic reticulum (ER) contains significantly lower concentrations. nih.gov This gradient is maintained through a combination of vesicular transport and the action of LTPs. nih.govnih.gov Oxysterols can be found in various cellular compartments, including the ER, Golgi apparatus, lysosomes, and the nucleus. aston.ac.uk
Role of Oxysterol-Binding Proteins (OSBPs)
A key family of proteins involved in the intracellular transport and sensing of oxysterols is the Oxysterol-Binding Protein (OSBP) family, also known as OSBP-related proteins (ORPs). nih.govnumberanalytics.comnih.gov These proteins are conserved from yeast to humans and are implicated in a wide array of cellular processes, including lipid metabolism, vesicular trafficking, and signal transduction. nih.govnih.gov
All ORPs contain an OSBP-related domain (ORD) which possesses a hydrophobic pocket capable of binding a single sterol molecule. nih.govnih.gov OSBPs can bind not only oxysterols but also cholesterol, often with differing affinities. nih.gov For instance, OSBP binds to 25-hydroxycholesterol with a higher affinity than to cholesterol. nih.gov Beyond simply binding sterols, some OSBPs act as sterol sensors, regulating cellular processes in response to changes in sterol levels. nih.govwikipedia.org For example, OSBP can function as a scaffold for signaling complexes, thereby influencing pathways like the ERK signaling cascade in response to sterol binding. nih.gov
Inter-organelle Sterol Exchange
The exchange of sterols between organelles is a dynamic process, often occurring at membrane contact sites (MCSs), which are regions where two organelles come into close proximity. nih.govportlandpress.com This non-vesicular transport is mediated by LTPs, including the OSBP/ORP family. nih.govnih.gov
Recent studies have revealed that some ORPs function as lipid exchangers. nih.govportlandpress.com They can transport a sterol molecule in one direction while transporting another lipid, such as phosphatidylinositol-4-phosphate (B1241899) (PI(4)P), in the opposite direction. nih.govfrontiersin.orgresearchgate.net This exchange mechanism is driven by the PI(4)P gradient between organelles, such as the ER and the Golgi apparatus. frontiersin.orgresearchgate.net For example, OSBP can transfer cholesterol from the ER to the Golgi in exchange for PI(4)P, which is then hydrolyzed in the ER. researchgate.netannualreviews.org This process effectively uses the energy from PI(4)P metabolism to drive the vectorial transport of cholesterol against its concentration gradient. annualreviews.org This lipid exchange is likely a widespread mechanism utilized by many LTPs to maintain the specific lipid composition of different organelle membranes. nih.govportlandpress.com
| Mechanism | Key Proteins | Location | Function | Reference |
|---|---|---|---|---|
| Non-vesicular Transport | Lipid-Transfer Proteins (LTPs) | Cytoplasm, Membrane Contact Sites (MCSs) | Mediate rapid sterol movement between organelles. | nih.govnih.gov |
| Lipid Exchange | OSBP/ORP family members | Membrane Contact Sites (e.g., ER-Golgi) | Exchange of sterols for other lipids like PI(4)P, driven by a lipid gradient. | nih.govportlandpress.comfrontiersin.orgresearchgate.net |
| Sterol Sensing | OSBP | Cytosol, Golgi | Regulates signaling pathways in response to sterol binding. | nih.govwikipedia.org |
Enzymatic Characterization and Regulatory Studies Pertaining to Cholest 5 Ene 3,7,22 Triol
Identification and Characterization of Enzymes Involved in its Synthesis and Metabolism
The synthesis and metabolism of Cholest-5-ene-3,7,22-triol involve several key enzymes responsible for hydroxylation and subsequent modifications of the cholesterol backbone. These enzymes are crucial for the production of bile acids, a primary route for cholesterol catabolism. wikipedia.org
Synthesis:
The formation of this compound from cholesterol is a multi-step process involving sequential hydroxylations.
7α-Hydroxylation: The initial and rate-limiting step in the classic bile acid synthesis pathway is the 7α-hydroxylation of cholesterol, catalyzed by cholesterol 7α-hydroxylase (CYP7A1) . wikipedia.orgdiva-portal.org This microsomal enzyme converts cholesterol into 7α-hydroxycholesterol. diva-portal.org
22-Hydroxylation: Subsequent hydroxylation at the C22 position is carried out by other cytochrome P450 enzymes. For instance, CYP11A1 , also known as the cholesterol side-chain cleavage enzyme, is capable of hydroxylating cholesterol at the 22R position to form 22R-hydroxycholesterol. nih.gov In certain organisms, other P450s like OsCYP90B94 from Ornithogalum saundersiae have been shown to catalyze the conversion of cholesterol to 22R-hydroxycholesterol. researchgate.net
Metabolism:
Once formed, this compound can be further metabolized. For example, it can undergo 7-dehydroxylation. Studies with rat liver microsomes and Ehrlich ascites tumor cells have demonstrated the conversion of (22R)-cholest-5-ene-3β,7α,22-triol to (22R)-22-hydroxycholesta-4,6-dien-3-one. researchgate.net This reaction involves the removal of the hydroxyl group at the 7α position. researchgate.net
Another key metabolic conversion is the oxidation of the 3β-hydroxyl group and isomerization of the double bond from Δ5 to Δ4, a reaction catalyzed by a 3β-hydroxy-Δ5-C27-steroid oxidoreductase/isomerase . diva-portal.orgjci.org This enzyme acts on 7α-hydroxylated sterols to produce a 3-oxo-Δ4 intermediate. jci.org
The table below summarizes the key enzymes and their roles in the synthesis and metabolism of related sterols.
| Enzyme | Abbreviation | Function | Cellular Location |
| Cholesterol 7α-hydroxylase | CYP7A1 | Catalyzes the 7α-hydroxylation of cholesterol, the rate-limiting step in the classic bile acid synthesis pathway. wikipedia.orgdiva-portal.org | Endoplasmic Reticulum |
| Cholesterol side-chain cleavage enzyme | CYP11A1 | Catalyzes the 22R-hydroxylation of cholesterol. nih.gov | Mitochondria |
| 3β-hydroxy-Δ5-C27-steroid oxidoreductase/isomerase | HSD3B7 | Converts 7α-hydroxylated Δ5-sterols to 3-oxo-Δ4-steroids. diva-portal.orgjci.org | Microsomes |
Enzyme Kinetics and Stereoselectivity of Hydroxylation and Dehydroxylation
The enzymatic reactions involved in the metabolism of this compound and its precursors exhibit specific kinetic properties and stereoselectivity.
Enzyme Kinetics:
Studies on enzymes related to the synthesis of this triol have provided insights into their catalytic efficiency. For instance, the steady-state kinetics of human CYP11A1 for the oxidation of 22R-hydroxycholesterol to pregnenolone (B344588) show a kcat of 9.1 ± 0.3 min⁻¹ and a Km of 29 ± 3 μM. nih.gov Another example is the plant enzyme CYP90B1 from Arabidopsis thaliana, which catalyzes the (22S)-hydroxylation of campesterol (B1663852) with a kcat of 1.8 min⁻¹. uniprot.org
Stereoselectivity:
The hydroxylation and dehydroxylation reactions are highly stereoselective.
Hydroxylation: The enzyme CYP11A1 specifically produces the 22R-hydroxycholesterol intermediate during the multi-step oxidation of cholesterol. nih.gov Similarly, plant-based enzymes like CYP90B1 from Arabidopsis thaliana and OsCYP90B94 from Ornithogalum saundersiae exhibit stereospecificity, producing (22S)-hydroxy steroids and 22R-hydroxycholesterol, respectively. researchgate.netuniprot.org The crystal structure of CYP90B1 in complex with cholesterol has helped to elucidate the mechanism behind its regio- and stereo-selective hydroxylation at C22. jst.go.jp
Dehydroxylation: The 7-dehydroxylation of (22R)-cholest-5-ene-3β,7,22-triol shows a preference for the 7α-hydroxy isomer over the 7β-isomer. In studies with Ehrlich ascites tumor cells, the conversion of the 7α-hydroxy compound was found to be approximately five times higher than that of the 7β-isomer at sub-toxic concentrations. researchgate.net
The following table presents kinetic data for relevant hydroxylation reactions.
| Enzyme | Substrate | Product | kcat (min⁻¹) | Km (μM) |
| Human CYP11A1 | 22R-hydroxycholesterol | Pregnenolone | 9.1 ± 0.3 | 29 ± 3 |
| Arabidopsis thaliana CYP90B1 | Campesterol | (22S)-22-hydroxycampesterol | 1.8 | N/A |
Regulation of Enzyme Expression and Activity
The enzymes involved in the synthesis and metabolism of this compound are tightly regulated at both the transcriptional and post-transcriptional levels to maintain cholesterol homeostasis.
Transcriptional Regulation:
CYP7A1: The expression of CYP7A1 , the rate-limiting enzyme in the classic bile acid pathway, is subject to feedback regulation. nih.gov Its transcription is suppressed by bile acids via the farnesoid X receptor (FXR). diva-portal.org Conversely, depletion of bile acids, for instance by treatment with cholestyramine, leads to an increase in CYP7A1 mRNA levels and enzymatic activity. diva-portal.orgnih.gov Dietary cholesterol has been shown to increase CYP7A1 mRNA levels in rats. nih.gov Oxysterols can also induce CYP7A1 gene expression through the liver X receptor alpha (LXRα). diva-portal.org
HMG-CoA Reductase: The rate-limiting enzyme in cholesterol biosynthesis, HMG-CoA reductase , is down-regulated by oxysterols such as 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol, which are structurally related to intermediates in the formation of this compound. diva-portal.org
Post-Transcriptional Regulation:
The activity of these enzymes can also be modulated by various factors. For example, the activity of CYP7A1 is influenced by the flux of its substrate, cholesterol.
The table below outlines the key regulatory mechanisms for enzymes involved in pathways related to this compound.
| Enzyme | Regulatory Factor | Effect on Expression/Activity |
| CYP7A1 | Bile Acids (via FXR) | Down-regulation |
| CYP7A1 | Cholestyramine | Up-regulation |
| CYP7A1 | Dietary Cholesterol (in rats) | Up-regulation |
| CYP7A1 | Oxysterols (via LXRα) | Up-regulation |
| HMG-CoA Reductase | Oxysterols | Down-regulation |
Comparative Enzymology Across Species
The enzymes involved in the metabolism of cholesterol and the synthesis of bile acids exhibit species-specific differences in their regulation and activity.
CYP7A1 Regulation: The response of CYP7A1 to dietary cholesterol varies among species. While cholesterol feeding induces CYP7A1 activity in rats and mice, this effect is not observed in monkeys, rabbits, and hamsters. diva-portal.orgnih.gov
CYP27A1 Regulation: In contrast to CYP7A1, sterol 27-hydroxylase (CYP27A1) , a key enzyme in the alternative bile acid synthesis pathway, is upregulated by cholesterol in rats, guinea pigs, and rabbits. nih.gov However, its activity is not significantly affected by bile acid depletion or replacement in these species. nih.gov
Substrate Specificity: While human and rat CYP7A1 were initially thought to be specific for cholesterol, they have also been shown to be active towards various oxysterols, including 20(S)-, 24-, 25-, and 27-hydroxycholesterol. diva-portal.org
These comparative studies highlight the diverse evolutionary strategies for maintaining cholesterol homeostasis across different species.
The following table compares the regulation of key enzymes in different animal models.
| Enzyme | Regulatory Factor | Rat | Guinea Pig | Rabbit | Mouse | Hamster | Monkey |
| CYP7A1 | Dietary Cholesterol | Increase | No Change | Inhibition | Increase | No Change | No Change |
| CYP7A1 | Bile Acid Depletion | Increase | Increase | Increase | N/A | N/A | N/A |
| CYP27A1 | Dietary Cholesterol | Increase | Increase | Increase | N/A | N/A | N/A |
| CYP27A1 | Bile Acid Depletion | No Change | No Change | No Change | N/A | N/A | N/A |
Advanced Research Perspectives and Unexplored Avenues for Cholest 5 Ene 3,7,22 Triol
Role of Specific Isomers in Biological Activity (e.g., 7α vs. 7β hydroxyl groups)
The spatial arrangement of hydroxyl groups on the cholesterol backbone profoundly influences the biological activity of Cholest-5-ene-3,7,22-triol, with the 7α and 7β isomers often exhibiting distinct and sometimes opposing effects. Research has shown that these subtle structural differences are critical for recognition by enzymes and receptors, leading to different metabolic fates and cellular responses. ontosight.ai
A study investigating the cytotoxicity of (22R)-cholest-5-ene-3β,7α,22-triol and (22R)-cholest-5-ene-3β,7β,22-triol in Ehrlich ascites tumor cells revealed that the 7β-hydroxy isomer caused growth inhibition at higher concentrations, whereas the 7α-hydroxylated counterpart was ineffective. nih.gov Interestingly, both isomers were metabolized by the tumor cells to (22R)-22-hydroxycholesta-4,6-dien-3-one, although the conversion rate of the 7α-hydroxy compound was approximately five times higher at sub-toxic concentrations. nih.gov This suggests that the cytotoxic effect is likely an intrinsic property of the 7β-hydroxyl group itself, rather than being mediated through its metabolites. nih.gov
In the context of inflammation and endothelial function, the differential effects of 7-hydroxylated oxysterols are also apparent. Studies have shown that 7α-hydroxycholesterol can significantly increase endothelial stiffness, a factor in the development of atherosclerosis, while the effect of 7β-hydroxycholesterol is less pronounced. nih.gov Furthermore, 7α-hydroxycholesterol, but not 7β-hydroxycholesterol, has been shown to enhance the expression and secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) in monocytes and macrophages. plos.org Similarly, 7α-hydroxycholesterol can induce the expression of Toll-like receptor 6 (TLR6) in monocytic cells, leading to an enhanced inflammatory response, an effect not observed with the 7β isomer. biomolther.org
These findings underscore the critical importance of stereochemistry at the C-7 position in determining the biological and pathological activities of this compound and related oxysterols.
Table 1: Differential Biological Activities of 7α and 7β-hydroxylated Sterols
| Biological Effect | 7α-hydroxy Isomer | 7β-hydroxy Isomer | Cell/System Studied |
|---|---|---|---|
| Cytotoxicity | Ineffective | Growth inhibition | Ehrlich ascites tumor cells nih.gov |
| Endothelial Stiffness | Significant increase | Not statistically significant | Endothelial cells nih.gov |
| IL-8 Expression | Enhanced | No effect | Monocytes/Macrophages plos.org |
Mechanistic Insights into Differential Cellular Responses to this compound
The varied cellular responses to this compound isomers stem from their distinct interactions with cellular machinery, including metabolic enzymes and signaling pathways. The orientation of the hydroxyl groups dictates how the molecule is recognized and processed, leading to divergent downstream effects.
For instance, the differential cytotoxicity observed between the 7α and 7β isomers of (22R)-cholest-5-ene-3,7,22-triol in tumor cells, despite both being metabolized to the same product, points to a direct interaction of the parent molecule with cellular components that triggers a cytotoxic response. nih.gov The study concluded that the cytotoxicity is likely a specific property of the 7β-hydroxyl group. nih.gov This could involve differential interactions with cell membranes, leading to altered fluidity and permeability, or specific binding to intracellular proteins that regulate cell survival and death pathways.
In the context of inflammatory signaling, the ability of 7α-hydroxycholesterol, but not its 7β counterpart, to induce IL-8 expression is linked to the activation of specific intracellular signaling cascades. Research has implicated the PI3K/Akt and MEK pathways in the 7α-hydroxycholesterol-induced expression of IL-8. plos.org This suggests that the 7α isomer can engage with and activate specific cell surface or intracellular receptors that couple to these signaling modules, a property not shared by the 7β isomer.
The metabolism of these isomers also provides clues to their differential effects. The higher rate of conversion of the 7α-hydroxy compound compared to the 7β-isomer in tumor cells suggests a greater affinity of the former for the active site of the responsible 7-dehydroxylase enzyme. nih.gov While in that particular study, the metabolic product was not linked to cytotoxicity, in other contexts, the generation of specific metabolites can be the primary driver of biological activity.
Advanced In Vitro and In Vivo Model Systems for Sterol Research
The study of sterols like this compound has been significantly advanced by the development of sophisticated model systems that more accurately recapitulate human physiology and disease.
In Vitro Models:
3D Spheroids and Organoids: Moving beyond traditional 2D cell cultures, 3D models such as spheroids and organoids offer a more physiologically relevant environment. nih.govfrontiersin.org Spheroids, which are self-assembled aggregates of cancer cells, and organoids, which are self-organizing 3D cultures derived from stem cells, can mimic the tissue architecture and cell-cell interactions of their in vivo counterparts. nih.govfrontiersin.org These models are invaluable for studying how sterols affect cell differentiation, tissue development, and disease pathogenesis. nih.govoaepublish.com For example, human pluripotent stem cell (hPSC)-derived cerebral organoids have been used to model the effects of cholesterol exposure on neural progenitor proliferation and differentiation. oup.com Similarly, intestinal organoids have been employed to investigate how bacterial infections alter sterol metabolism and cellular stress responses. nih.gov
Co-culture Systems: To understand the interplay between different cell types in sterol metabolism and signaling, co-culture systems are employed. For instance, co-cultures of primary microglia and astrocytes have been used to study the effects of inflammation on oxysterol levels and the subsequent modulation of glial cell activation by these sterols. nih.gov
In Vivo Models:
Genetically Engineered Mouse Models (GEMMs): Mice with targeted deletions or mutations in genes encoding for enzymes involved in sterol metabolism are crucial for dissecting the physiological roles of specific oxysterols. For example, the use of ApoE-/- mice, which are prone to dyslipidemia, has been instrumental in identifying the accumulation of specific oxysterols like 7α-hydroxycholesterol and 7β-hydroxycholesterol in the early stages of atherosclerosis. nih.gov
Disease Models: Animal models that mimic human diseases provide a platform to study the contribution of altered sterol metabolism to pathology. The experimental autoimmune encephalomyelitis (EAE) model, a murine model of multiple sclerosis, has been used to analyze changes in oxysterol levels during neuroinflammation. nih.gov
These advanced models, coupled with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), are essential for elucidating the complex roles of this compound and other oxysterols in health and disease. nih.govrsc.org
Bioinformatic and Systems Biology Approaches to Oxysterol Networks
The complexity of sterol metabolism and its integration with other cellular processes necessitate the use of bioinformatic and systems biology approaches. These computational methods allow for a holistic view of the intricate networks governing oxysterol function.
Lipidomics and Oxysterol Profiling: Targeted lipidomics, often employing mass spectrometry-based technologies, has become crucial for the comprehensive analysis of oxysterols, which are often present in low abundance. nih.gov This approach allows for the creation of detailed oxysterol profiles in various cells, tissues, and fluids, which can serve as diagnostic or prognostic biomarkers. nih.gov For example, oxysterol profiling of cancer cells is being explored for its diagnostic potential. nih.gov
Genome-Scale Metabolic Modeling: By generating libraries of hidden Markov model-based profiles for sterol biosynthetic enzymes, researchers can represent the genomic makeup of a species as a numerical vector. nih.govnih.gov This allows for the in silico evaluation of sterol metabolism and comparative genomics across different organisms. nih.govnih.gov Such models can predict the sterol synthesis capabilities of an organism and identify potential targets for therapeutic intervention.
Network Analysis: Systems biology approaches are used to analyze the highly conserved interactions of sterol pathway genes. aacrjournals.org These analyses have revealed significant enrichment for components of the vesicular trafficking apparatus, highlighting the interconnectedness of sterol metabolism with fundamental cellular transport machinery. aacrjournals.org By integrating transcriptomic, proteomic, and metabolomic data, researchers can construct and analyze the complex interaction networks of oxysterols, their metabolizing enzymes, and their downstream signaling targets. This network-level understanding is essential for deciphering how perturbations in oxysterol pathways contribute to disease.
Evolutionary Conservation and Divergence of Sterol Metabolism and Signaling
The pathways of sterol metabolism and signaling are ancient, with their core components being conserved from simple invertebrates to mammals. nih.govannualreviews.org However, these pathways have also undergone significant diversification throughout eukaryotic evolution, reflecting adaptation to different lifestyles and environments. oup.com
Conservation of Core Pathways: The fundamental enzymes involved in the initial stages of sterol synthesis are highly conserved across plants, animals, and fungi. oup.com The use of sterols as structural components of membranes and as signaling molecules that regulate metabolism, development, and homeostasis through nuclear hormone receptors is a deeply rooted eukaryotic feature. nih.govnih.gov For instance, sterol-sensing nuclear hormone receptors that control cholesterol partitioning and energy homeostasis are evolutionarily conserved. annualreviews.org
Evolutionary Divergence: Despite the conserved core, the sterol biosynthetic pathway has been subject to intense diversification. oup.com One of the initial points of divergence is the cyclization of oxidosqualene: animals and fungi produce lanosterol, while plants produce cycloartenol. oup.combiorxiv.org
Evolutionary analyses, often employing phylogenomics, suggest that the last eukaryotic common ancestor (LECA) already possessed a substantial set of enzymes for sterol synthesis, and subsequent evolution occurred primarily through gene losses and tinkering. oup.com For example, some parasitic organisms exhibit a reduction in their sterol metabolic pathways, indicating a convergent evolutionary trend. nih.govnih.gov
Interestingly, while sterol biosynthesis is predominantly a eukaryotic trait, some bacteria have been found to possess homologs of sterol pathway enzymes, likely acquired through horizontal gene transfer from eukaryotes. oup.comfrontiersin.org The study of these evolutionary patterns provides insights into the fundamental importance of sterols and helps to identify both conserved core principles and lineage-specific adaptations in sterol biology.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| (22R)-22-hydroxycholesta-4,6-dien-3-one |
| (22R)-cholest-5-ene-3β,7α,22-triol |
| (22R)-cholest-5-ene-3β,7β,22-triol |
| 7α,25-dihydroxycholesterol |
| 7α-hydroxycholesterol |
| 7β-hydroxycholesterol |
| This compound |
| Cholesterol |
| Cycloartenol |
| Interleukin-8 (IL-8) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
